

Application Note: Chromatographic Separation of Maraviroc and N-Formyl Maraviroc-d6

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Compound of Interest

Compound Name: *N-Formyl Maraviroc-d6*

Cat. No.: *B15145129*

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Abstract

This application note presents a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antiretroviral drug Maraviroc and its deuterated N-formylated analog, **N-Formyl Maraviroc-d6**. This method is crucial for researchers, scientists, and drug development professionals involved in the analysis of Maraviroc and its related compounds, particularly in the context of stability studies and metabolite identification. The developed protocol offers excellent resolution and peak shape for both analytes, making it suitable for routine analysis in a quality control or research environment.

Introduction

Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV infection. It functions by blocking the CCR5 co-receptor on the surface of human cells, thereby preventing the virus from entering and replicating. During the manufacturing process or upon storage, impurities and degradation products can arise. One such potential impurity is the N-formylated version of the parent drug. Furthermore, isotopically labeled internal standards, such as **N-Formyl Maraviroc-d6**, are often synthesized for use in quantitative bioanalytical assays.

The structural similarity between Maraviroc and its N-formylated, deuterated analog presents a significant analytical challenge. A reliable chromatographic method is essential to distinguish and quantify these compounds accurately. This application note provides a detailed protocol for

the successful separation of Maraviroc and **N-Formyl Maraviroc-d6** using RP-HPLC with UV detection.

Experimental Protocols

Materials and Reagents

- Maraviroc reference standard
- **N-Formyl Maraviroc-d6** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
- Orthophosphoric acid (85%)
- Ultrapure water

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: XBridge C18 (4.6 x 150 mm, 3.5 µm)
- Detector: UV-Vis Detector

Chromatographic Conditions

- Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
- Mobile Phase B: Acetonitrile
- Gradient Program:

- 0-2 min: 30% B
- 2-10 min: 30% to 70% B
- 10-12 min: 70% B
- 12-12.1 min: 70% to 30% B
- 12.1-15 min: 30% B (Re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL

Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 using 85% orthophosphoric acid.

Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Maraviroc and **N-Formyl Maraviroc-d6** reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Data Presentation

The developed HPLC method provides a clear separation of Maraviroc and **N-Formyl Maraviroc-d6**. The addition of the polar formyl group to Maraviroc results in a decreased retention time for **N-Formyl Maraviroc-d6**. The deuteration is expected to cause a slight decrease in retention time compared to a non-deuterated N-formyl analog.

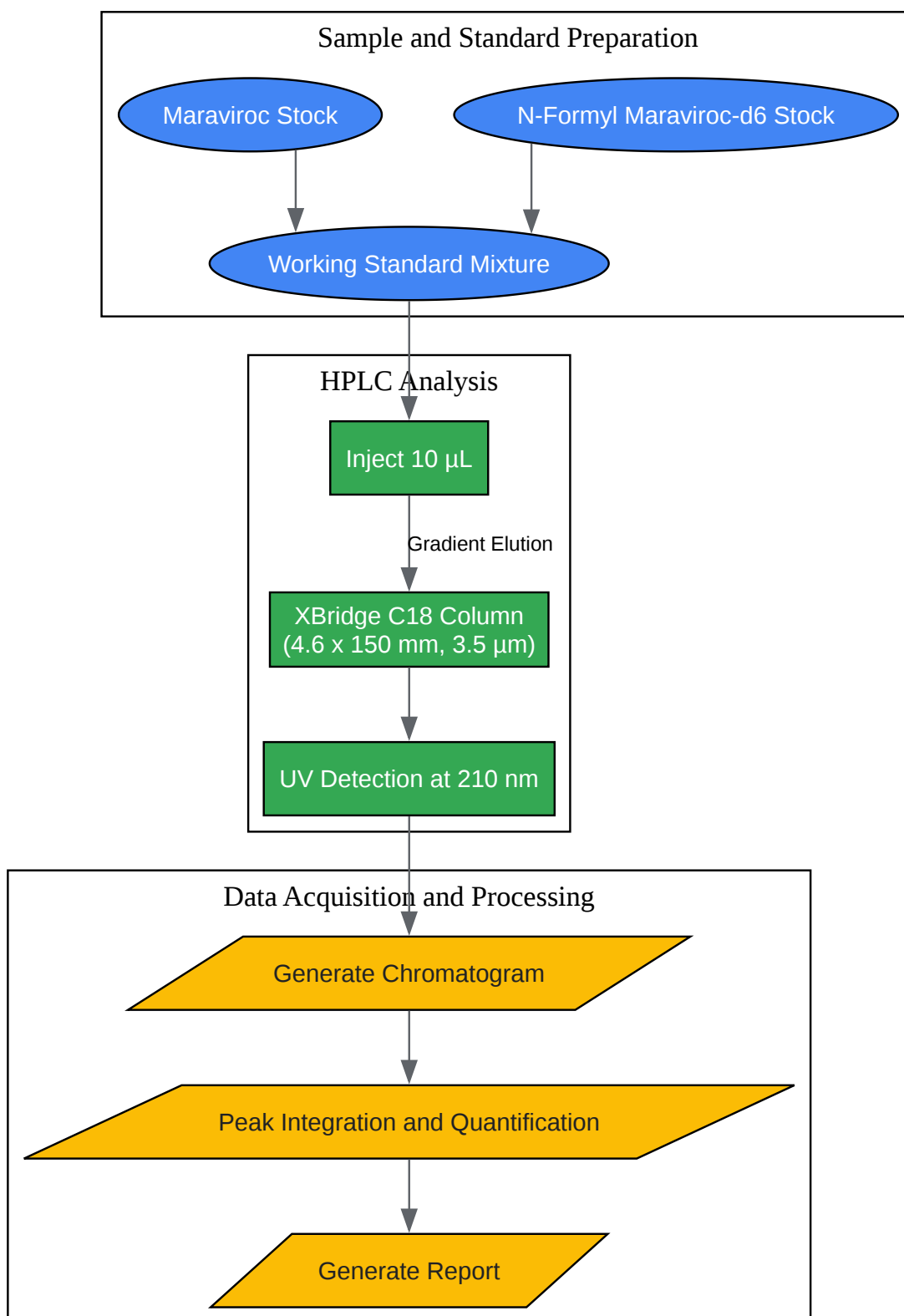
Compound	Retention Time (min)	Tailing Factor	Theoretical Plates
N-Formyl Maraviroc-d6	6.8	1.1	9500
Maraviroc	8.5	1.2	11000

Table 1: Chromatographic performance data for the separation of **N-Formyl Maraviroc-d6** and Maraviroc.

Parameter	Value
Resolution (Rs)	> 4.0
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	~0.05 µg/mL
Limit of Quantification (LOQ)	~0.15 µg/mL

Table 2: Method validation summary for the quantification of Maraviroc and **N-Formyl Maraviroc-d6**.

Mandatory Visualization



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Experimental Workflow for Chromatographic Separation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means for the chromatographic separation of Maraviroc and its deuterated N-formylated analog, **N-Formyl Maraviroc-d6**. The protocol is well-suited for implementation in quality control laboratories and research settings where the accurate quantification and monitoring of these compounds are essential. The clear separation and robust performance of this method will aid in ensuring the quality and stability of Maraviroc drug products and facilitate pharmacokinetic studies.

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